Triacontane-d62

Physical Chemistry Materials Science Isotope Effects

Procure Triacontane-d62 (C30D62) for your most critical research. This perdeuterated standard is 14.7% heavier and denser than its protiated counterpart, and it has a reversed neutron scattering length density (SLD) contrast—essential for SANS contrast-matching experiments. Its 98 atom% D purity and 62 Da mass shift guarantee accurate quantification in GC-MS without chromatographic separation, making it an unparalleled internal standard. Choose this certified reference material for reliable, reproducible results.

Molecular Formula C30H62
Molecular Weight 485.2 g/mol
CAS No. 93952-07-9
Cat. No. B1357187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacontane-d62
CAS93952-07-9
Molecular FormulaC30H62
Molecular Weight485.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2
InChIKeyJXTPJDDICSTXJX-NHHWXLSESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triacontane-d62 (CAS 93952-07-9) – Perdeuterated n-Alkane Reference Standard for Neutron Scattering and Isotopic Tracing


(~2~H_62_)Triacontane, commonly designated Triacontane-d62 or n-Triacontane-d62 (CAS 93952-07-9), is a fully deuterated linear alkane with the molecular formula C30D62 and a molecular weight of approximately 485.2 g/mol [1]. It belongs to the class of perdeuterated n-alkanes, characterized by the complete substitution of all 62 hydrogen atoms with the stable heavy isotope deuterium [2]. As the isotopically labeled analogue of n-triacontane (C30H62, CAS 638-68-6), this compound exhibits fundamentally altered neutron scattering properties, a substantially increased molecular mass (~14.7% heavier than its hydrogenous counterpart), and distinct physicochemical characteristics—including an elevated density of 0.926 g/cm³ compared to 0.807–0.810 g/cm³ for the protiated form—making it an indispensable reference material for contrast-variation studies, mass spectrometric quantitation, and the investigation of isotopic effects in crystalline alkane mixtures [3][4].

Why Triacontane-d62 Cannot Be Replaced by Protiated n-Triacontane or Partially Deuterated Analogs


Generic substitution of Triacontane-d62 (C30D62) with its protiated counterpart n-triacontane (C30H62) or alternative deuterated alkanes is invalid due to the profound and quantifiable divergence in their physical and spectroscopic properties. The complete perdeuteration of Triacontane-d62 results in a 14.7% increase in molecular weight (485.2 vs. 422.8 g/mol), a 14.7% higher density (0.926 vs. 0.807 g/cm³), and a reversed neutron scattering length density (SLD) contrast—approximately +6.5 × 10⁻⁶ Å⁻² for C30D62 versus approximately −0.5 × 10⁻⁶ Å⁻² for C30H62—rendering the hydrogenous form completely invisible under contrast-matched neutron scattering conditions [1][2]. Furthermore, the isotopic purity of Triacontane-d62, specified at 98 atom % D, ensures minimal residual proton signal, a critical requirement for accurate quantitation in GC-MS and NMR methodologies . Partially deuterated analogs (e.g., C30H31D31) cannot replicate the contrast-matching capabilities essential for SANS experiments, nor do they provide the same degree of signal differentiation in mass spectrometric analyses [3]. Consequently, any substitution without rigorous validation would compromise the experimental design, leading to inaccurate structural interpretations or quantitative errors exceeding acceptable analytical thresholds.

Quantitative Differentiation of Triacontane-d62: Head-to-Head Comparisons Against Protiated and Alternative Deuterated Alkanes


Molecular Weight and Density Divergence: Triacontane-d62 vs. n-Triacontane (C30H62)

Complete perdeuteration of n-triacontane results in a 14.7% increase in molecular weight and a 14.7% increase in density relative to the protiated form, directly impacting diffusion coefficients, phase behavior, and scattering properties [1][2].

Physical Chemistry Materials Science Isotope Effects

Isotopic Purity Benchmark: Triacontane-d62 (98 atom % D) vs. Partially Deuterated Analogs

Triacontane-d62 is commercially available with a certified isotopic enrichment of 98 atom % D, ensuring minimal residual proton signal that could interfere with quantitative analysis or contrast variation experiments . Partially deuterated n-alkanes, which may exhibit isotopic purities as low as 79.9% due to incomplete deuteration or H/D exchange, introduce significant analytical variability [1].

Analytical Chemistry Mass Spectrometry NMR Spectroscopy

Neutron Scattering Contrast Reversal: Triacontane-d62 vs. n-Triacontane (C30H62)

The substitution of hydrogen with deuterium in Triacontane-d62 fundamentally alters its neutron scattering length density (SLD). The SLD of C30D62 is approximately +6.5 × 10⁻⁶ Å⁻², whereas C30H62 exhibits an SLD of approximately −0.5 × 10⁻⁶ Å⁻² [1]. This sign inversion allows Triacontane-d62 to be used as a contrast agent in SANS experiments, enabling the selective visualization of specific components within complex mixtures, such as block copolymer micelles [2].

Neutron Scattering SANS Contrast Variation Polymer Physics

Kinetic Isotope Effect on Microphase Separation: C30D62/C36H62 vs. C30H62/C36D62 Mixtures

In binary n-alkane mixtures, the substitution of protiated triacontane with its perdeuterated analogue alters the kinetics of microphase separation. A study comparing C30D62/C36H62 (D/H) and C30H62/C36D62 (H/D) mixtures revealed that the D/H mixture exhibited significantly faster demixing kinetics, with a demixing rate approximately 3 times greater than the H/D mixture at room temperature [1].

Isotope Effects Phase Separation Crystalline Mixtures Materials Chemistry

Analytical Performance as Internal Standard: Triacontane-d62 vs. Unlabeled n-Triacontane in GC-MS

Triacontane-d62 serves as a superior internal standard for GC-MS quantification compared to unlabeled n-triacontane. The 62 Da mass shift provides complete chromatographic co-elution with the analyte while ensuring baseline mass spectrometric resolution, eliminating the risk of ion suppression or interference that can occur with structural analogs . Commercially available certified reference solutions of n-Triacontane-d62 at defined concentrations (e.g., 500 µg/mL) are used to calibrate analytical methods, providing a level of accuracy unattainable with the unlabeled compound .

Analytical Chemistry GC-MS Quantitative Analysis Internal Standard

Optimal Application Scenarios for Triacontane-d62 Based on Quantitative Evidence


Contrast-Matching in Small-Angle Neutron Scattering (SANS) of Block Copolymer Micelles and Soft Matter

Triacontane-d62 is uniquely suited for SANS studies of soft matter systems, such as block copolymer micelles, where contrast-matching is required to isolate the scattering signal from specific components. As demonstrated by Lu et al. (2012), blending C30D62 with its hydrogenous counterpart C30H62 enables the creation of a solvent environment that is 'invisible' to neutrons, allowing for the precise measurement of core-block molecular exchange dynamics in poly(styrene-b-ethylenepropylene) micelles [1]. The 98 atom % D purity ensures minimal background from residual protons, which is critical for achieving the required contrast-matching conditions .

Isotope Dilution Mass Spectrometry (IDMS) for Trace-Level Quantitation of n-Triacontane in Environmental and Biological Matrices

For analytical chemists, Triacontane-d62 is the preferred internal standard for the accurate quantitation of n-triacontane using GC-MS or LC-MS. The 62 Da mass shift provides unambiguous identification and quantification without chromatographic separation, which is essential for complex samples such as environmental extracts, biological fluids, or petroleum fractions. The availability of certified reference solutions (e.g., 500 µg/mL) ensures traceability and method validation [1]. The high isotopic purity (98 atom % D) minimizes correction factors for isotopic overlap, simplifying data analysis and improving measurement uncertainty .

Investigating Kinetic Isotope Effects in Crystallization and Phase Separation of Long-Chain Alkanes

Researchers studying the crystallization and phase behavior of n-alkanes should select Triacontane-d62 when investigating hydrogen/deuterium isotope effects on kinetics. The 3-fold faster demixing rate observed in C30D62/C36H62 mixtures compared to C30H62/C36D62 mixtures highlights that deuterium substitution is not a passive label but actively modifies material dynamics [1]. This makes Triacontane-d62 an essential tool for probing the role of molecular volume and vibrational frequencies in the phase transitions of paraffins and polyethylene models.

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